molecular formula C12H15ClO B3043386 4-Ethylbenzenebutanoyl chloride CAS No. 855215-98-4

4-Ethylbenzenebutanoyl chloride

Cat. No. B3043386
CAS RN: 855215-98-4
M. Wt: 210.7 g/mol
InChI Key: ALXOCWLDKXOGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzenebutanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of various organic compounds. The chemical formula of this compound is C12H15ClO, and its molecular weight is 208.7 g/mol.

Mechanism of Action

The mechanism of action of 4-Ethylbenzenebutanoyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to a molecule. This can lead to the formation of new compounds or the modification of existing ones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be a highly reactive compound and can react with various biological molecules, such as proteins and nucleic acids. This can lead to the formation of adducts or modifications, which can affect the function of these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Ethylbenzenebutanoyl chloride in lab experiments are its high reactivity and versatility. It can be used in the synthesis of various organic compounds and can be easily modified to suit different experimental needs. However, its high reactivity can also be a limitation, as it can react with other molecules in the experimental system and lead to unwanted modifications.

Future Directions

There are several future directions for the research on 4-Ethylbenzenebutanoyl chloride. One direction is to study its mechanism of action and its interactions with biological molecules. This can lead to a better understanding of its potential applications in the pharmaceutical industry. Another direction is to develop new synthetic methods for this compound, which can improve its efficiency and reduce its environmental impact. Finally, the use of this compound in the preparation of chiral compounds can also be further explored, as chiral compounds are important in many areas of chemistry and biology.

Scientific Research Applications

4-Ethylbenzenebutanoyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry.

properties

IUPAC Name

4-(4-ethylphenyl)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXOCWLDKXOGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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